molecular formula C11H16ClNO B2963609 Ethyl 2-(4-methylphenyl)ethanecarboximidate hydrochloride CAS No. 37852-42-9

Ethyl 2-(4-methylphenyl)ethanecarboximidate hydrochloride

Cat. No.: B2963609
CAS No.: 37852-42-9
M. Wt: 213.71
InChI Key: UDEOSGDHVZXCOS-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methylphenyl)ethanecarboximidate hydrochloride is an organic compound with the molecular formula C11H16ClNO. It is a derivative of ethanecarboximidate, featuring an ethyl group and a 4-methylphenyl group attached to the ethanecarboximidate moiety. This compound is commonly used in organic synthesis and has various applications in scientific research.

Scientific Research Applications

Ethyl 2-(4-methylphenyl)ethanecarboximidate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.

    Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their structure and function.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

Target of Action

Based on its structural similarity to carboximidates , it can be inferred that it may interact with various biological targets such as enzymes or receptors that have affinity for imidates.

Mode of Action

Ethyl 2-(4-methylphenyl)ethanecarboximidate hydrochloride, being a carboximidate , can be thought of as an ester formed between an imidic acid and an alcohol. Carboximidates are known to be good electrophiles and undergo a range of addition reactions . The compound may interact with its targets through these reactions, leading to changes in the target’s function.

Biochemical Pathways

Carboximidates are known to be involved in various biochemical reactions . They can be hydrolyzed to give esters and react with amines to form amidines . These reactions could potentially affect various biochemical pathways.

Pharmacokinetics

Factors such as solubility, stability, and molecular weight (213.71 ) could influence its absorption and distribution in the body.

Result of Action

Based on its potential interactions with various biological targets and involvement in biochemical reactions , it can be inferred that the compound could have diverse effects at the molecular and cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-methylphenyl)ethanecarboximidate hydrochloride typically involves the reaction of ethyl 2-(4-methylphenyl)ethanoate with an appropriate imidating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as distillation and crystallization, are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-methylphenyl)ethanecarboximidate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imidate group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imidate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions result in the formation of new compounds with different functional groups replacing the imidate group.

Comparison with Similar Compounds

Ethyl 2-(4-methylphenyl)ethanecarboximidate hydrochloride can be compared with other similar compounds, such as:

    Ethyl 2-(4-methylphenyl)ethanoate: This compound is a precursor in the synthesis of the imidate derivative.

    Ethyl 2-(4-methylphenyl)ethanimidate: A closely related compound with similar reactivity and applications.

    Ethyl 2-(4-methylphenyl)ethanecarboxylate: Another related compound with different functional groups and reactivity.

The uniqueness of this compound lies in its specific imidate functionality, which imparts distinct reactivity and applications compared to its analogs.

Properties

IUPAC Name

ethyl 2-(4-methylphenyl)ethanimidate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-3-13-11(12)8-10-6-4-9(2)5-7-10;/h4-7,12H,3,8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDEOSGDHVZXCOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)CC1=CC=C(C=C1)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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